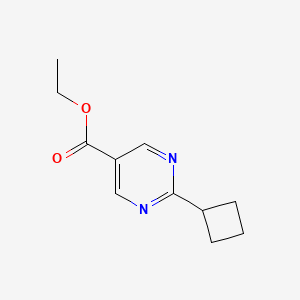
5-Iodo-N-isopropylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-N-isopropylpyrimidin-4-amine: is a chemical compound with the molecular formula C7H10IN3. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry and other scientific fields. The presence of an iodine atom and an isopropyl group attached to the pyrimidine ring makes this compound unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-N-isopropylpyrimidin-4-amine typically involves the iodination of N-isopropylpyrimidin-4-amine. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyrimidine ring. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-N-isopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of N-substituted pyrimidine derivatives.
Oxidation Reactions: Formation of pyrimidine N-oxides.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-N-isopropylpyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrimidine derivatives with biological macromolecules. Its iodine atom can be utilized in radiolabeling experiments to track the compound’s distribution and metabolism in biological systems.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Iodo-N-isopropylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The isopropyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
5-Iodo-2,4-diaminopyrimidine: Another iodinated pyrimidine derivative with similar reactivity.
N-Isopropyl-2,4-diaminopyrimidine: A compound with an isopropyl group but lacking the iodine atom.
5-Bromo-N-isopropylpyrimidin-4-amine: A brominated analog with similar chemical properties.
Uniqueness: 5-Iodo-N-isopropylpyrimidin-4-amine is unique due to the presence of both an iodine atom and an isopropyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The iodine atom enhances the compound’s reactivity and potential for radiolabeling, while the isopropyl group improves its solubility and pharmacokinetic profile.
Propriétés
Formule moléculaire |
C7H10IN3 |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
5-iodo-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10IN3/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3,(H,9,10,11) |
Clé InChI |
AZOARJXDUGNIRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=NC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)












